molecular formula C9H11NO3 B2868184 Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate CAS No. 1000506-17-1

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate

Cat. No.: B2868184
CAS No.: 1000506-17-1
M. Wt: 181.191
InChI Key: ALAGCKXRVMNAJE-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate typically involves the esterification of 5-(2-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 5-(2-oxoethyl)pyridine-2-carboxylate.

    Reduction: Formation of 5-(2-hydroxyethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-hydroxyethyl)pyridine-3-carboxylate
  • Methyl 5-(2-hydroxyethyl)pyridine-4-carboxylate
  • Ethyl 5-(2-hydroxyethyl)pyridine-2-carboxylate

Uniqueness

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8-3-2-7(4-5-11)6-10-8/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGCKXRVMNAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000506-17-1
Record name methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
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